molecular formula C37H28O2 B3096930 5,5'-Dinaphthalen-1-yl-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol CAS No. 1292849-40-1

5,5'-Dinaphthalen-1-yl-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol

Cat. No. B3096930
CAS RN: 1292849-40-1
M. Wt: 504.6 g/mol
InChI Key: MNBIPPRIDBTOHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5'-Dinaphthalen-1-yl-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol (SPI-4) is a novel compound that has recently been discovered and studied for its potential applications in the field of scientific research. SPI-4 is a small molecule that has been found to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. SPI-4 has been shown to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory molecules. This compound also displays a potent scavenging effect against reactive oxygen species (ROS), making it a promising therapeutic agent for the treatment of oxidative stress-related diseases.

Scientific Research Applications

Synthesis and Applications

5,5'-Dinaphthalen-1-yl-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol and its derivatives have been explored in various scientific studies. Some significant applications include:

  • Formation of Asymmetrical Spiro Compounds : This compound undergoes transformations under specific conditions, resulting in asymmetrical spiro compounds. These transformations can include cycloaddition reactions and ipso-substitution, leading to novel chemical structures with potential applications in material science and pharmaceuticals (Pozharskii et al., 1996).

  • Synthesis of Antimalarial Compounds : Derivatives of this compound have been synthesized with significant antimalarial activity, demonstrating its potential in drug development. The regioselective synthesis of these derivatives, such as Spiroaxillarone A, highlights the compound's utility in creating biologically active substances (Liao et al., 2021).

  • Organic Light-Emitting Diodes (OLEDs) : Certain spiro compounds derived from this chemical have been used in the development of blue light-emitting host materials for OLEDs. These compounds help in achieving high color purity and efficiency in OLED displays (Kim et al., 2014).

  • Hydrophobic Materials for Solar Cells : Derivatives of this compound have been incorporated into hydrophobic hole transporting materials (HTMs) for perovskite solar cells. This leads to improved stability and efficiency in solar cells, showcasing the compound's relevance in renewable energy technologies (Su et al., 2016).

  • Chiral Recognition and Catalysis : This compound has been used to synthesize optically active crown ethers, demonstrating its utility in chiral recognition and catalysis. Such applications are crucial in enantioselective synthesis, a key area in pharmaceutical and chemical industries (Naemura & Fukunaga, 1985).

  • Transformation of Symmetric and Asymmetric Benzoins : It has been utilized as a reagent for converting symmetric and asymmetric benzoins to corresponding benziles, indicating its versatility in organic synthesis (Pesyan et al., 2011).

properties

IUPAC Name

5,5'-dinaphthalen-1-yl-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H28O2/c38-35-31(29-13-5-9-23-7-1-3-11-27(23)29)17-15-25-19-21-37(33(25)35)22-20-26-16-18-32(36(39)34(26)37)30-14-6-10-24-8-2-4-12-28(24)30/h1-18,38-39H,19-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNBIPPRIDBTOHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC3=C2C(=C(C=C3)C4=CC=CC5=CC=CC=C54)O)C6=C1C=CC(=C6O)C7=CC=CC8=CC=CC=C87
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H28O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.